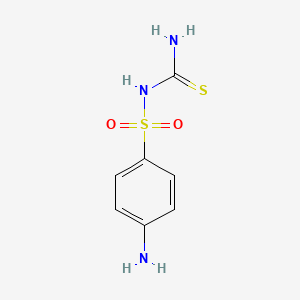

Sulfathiourea

Übersicht

Beschreibung

Sulfathiourea ist eine sulfonamidhaltige antibakterielle Verbindung. Sie ist bekannt für ihre Fähigkeit, das Bakterienwachstum zu hemmen, indem sie die Synthese von Folsäure, die für das Überleben von Bakterien essentiell ist, stört . Die chemische Formel von this compound lautet C7H9N3O2S2 und ihre molare Masse beträgt 231,29 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulfathiourea kann durch Reaktion von p-Aminobenzolsulfonamid mit Thioharnstoff synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in einer wässrigen Lösung unter Rückflussbedingungen . Das Produkt wird anschließend durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfonsäurederivaten oxidiert werden.

Reduktion: Es kann zu Aminderivaten reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Für Substitutionsreaktionen können verschiedene Nukleophile verwendet werden, abhängig vom gewünschten Produkt.

Hauptsächlich gebildete Produkte

Oxidation: Sulfonsäurederivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Sulfonamidderivate.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfathiourea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: This compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antibacterial Properties

Sulfathiourea functions as an antibacterial agent, inhibiting bacterial growth by interfering with nucleic acid synthesis. This mechanism is common among sulfonamides, which act as competitive inhibitors of para-aminobenzoic acid (PABA), a precursor in folate synthesis essential for bacterial growth .

Case Study: Clinical Use in Infections

In clinical settings, this compound has been utilized to treat various bacterial infections. A study highlighted its effectiveness against specific strains of bacteria resistant to other antibiotics, showcasing its potential in managing multi-drug resistant infections .

Teratogenic Potential

Impact on Congenital Abnormalities

Research has indicated a possible association between maternal exposure to this compound and congenital malformations in offspring. A population-based study analyzed data from 1980 to 1996 and found that mothers treated with sulfonamides, including this compound, exhibited higher rates of cardiovascular malformations and clubfoot in their infants .

Data Table: Congenital Malformations Associated with this compound Exposure

| Type of Malformation | Adjusted Prevalence Odds Ratio (95% CI) |

|---|---|

| Cardiovascular Malformations | 3.5 (1.9-6.4) |

| Clubfoot | 2.3 (1.2-4.3) |

This evidence suggests that caution is warranted when prescribing this compound to pregnant women.

Pharmacological Research

Exploration of Solvate Structures

Recent studies have focused on the structural characteristics of this compound solvates and their implications for solid-form stability. Understanding these properties is crucial for developing effective pharmaceutical formulations .

Table: Stability Characteristics of this compound Solvates

| Solvate Type | Stability Rating | Comments |

|---|---|---|

| Monohydrate | High | Stable under standard conditions |

| Dihydrate | Moderate | Sensitive to humidity |

| Anhydrate | Low | Requires controlled storage |

Environmental Impact Studies

Assessment of Teratogenic Effects in Animal Models

Animal studies have been conducted to assess the teratogenic effects of this compound exposure during critical developmental periods. These studies have provided insights into the mechanisms by which this compound may induce congenital abnormalities .

Wirkmechanismus

Sulfathiourea exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfamethoxazol: Ein weiteres sulfonamidhaltiges Antibiotikum mit einem ähnlichen Wirkmechanismus.

Sulfadiazin: Ein Sulfonamid, das zur Behandlung von bakteriellen Infektionen eingesetzt wird.

Sulfisoxazol: Ein Sulfonamid mit antibakteriellen Eigenschaften.

Einzigartigkeit von Sulfathiourea

This compound ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, die Dihydropteroatsynthase effektiv zu hemmen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es auch zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .

Biologische Aktivität

Sulfathiourea, a derivative of thiourea, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

1. Overview of this compound

This compound is a sulfur-containing compound that belongs to the class of thioureas. It possesses a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

2. Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of pathogenic bacteria. Research indicates that this compound derivatives have low minimum inhibitory concentration (MIC) values, demonstrating their efficacy in inhibiting bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Bacteria | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.15 | |

| Escherichia coli | 0.25 | |

| Pseudomonas aeruginosa | 0.5 | |

| Candida albicans | 2.5 |

The mechanism of action involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription. Molecular docking studies have shown that this compound binds effectively to the target enzyme, indicating its potential as an antibacterial agent.

3. Anticancer Activity

This compound has been studied for its anticancer properties, particularly against various cancer cell lines. The compound demonstrates significant cytotoxic effects, with IC50 values indicating its potency.

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 1.50 | |

| PC-3 (prostate cancer) | 7-20 | |

| A549 (lung cancer) | <20 |

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by changes in cell morphology and viability upon treatment with this compound derivatives.

4. Anti-inflammatory and Antioxidant Properties

In addition to its antibacterial and anticancer activities, this compound has shown promising anti-inflammatory and antioxidant effects. Studies indicate that it can reduce oxidative stress markers and inflammation in various models.

Case Study: Anti-inflammatory Effects

In a study involving animal models of inflammation, this compound administration resulted in a significant reduction in pro-inflammatory cytokines and markers of oxidative stress, highlighting its potential therapeutic application in inflammatory diseases .

5. Conclusion

This compound demonstrates a broad spectrum of biological activities, making it a promising candidate for further research and development in medicinal chemistry. Its antibacterial and anticancer properties are particularly noteworthy, alongside its potential applications in treating inflammatory conditions.

Continued exploration into the mechanisms underlying these effects will be essential for harnessing the full therapeutic potential of this compound and its derivatives.

Eigenschaften

IUPAC Name |

(4-aminophenyl)sulfonylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13/h1-4H,8H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMLYRZWLVXWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046868 | |

| Record name | Sulfathiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-49-1 | |

| Record name | Sulfathiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfathiourea [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfathiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfathiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfathiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfathiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXF9G4I1V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.